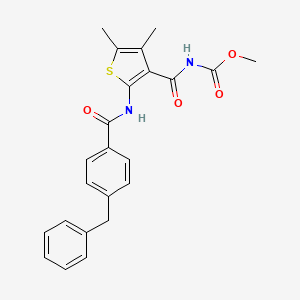

Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-14-15(2)30-22(19(14)21(27)25-23(28)29-3)24-20(26)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,26)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOPMKUZSINVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the benzylbenzamido group and the carbamate moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiophene ring or benzyl group.

Scientific Research Applications

Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamate Class

The compound shares a carbamate backbone with several pesticidal agents listed in the Pesticide Chemicals Glossary (2001). Key structural analogs include:

Table 1: Structural and Functional Comparison of Carbamate Compounds

Key Differences and Implications

Core Heterocyclic Ring: The target compound features a thiophene ring, contrasting with the benzimidazole rings in benomyl and carbendazim . Thiophene’s electron-rich sulfur atom may enhance binding to metal-containing enzymes or alter metabolic stability compared to nitrogen-rich benzimidazoles.

This contrasts with simpler substituents in asulam (sulfonamide) or triflusulfuron (triazine-sulfonylurea) . 4,5-Dimethyl groups on the thiophene could hinder oxidative metabolism, extending environmental persistence relative to unmethylated analogs.

Functional Group Placement: The carbamate group is positioned at the thiophene’s 3-carbonyl site, differing from benomyl’s benzimidazole-linked carbamate. This placement may influence target specificity, as carbamate orientation affects acetylcholinesterase inhibition in pesticides .

Research Findings and Hypotheses

- Hypothetical Bioactivity: Based on structural parallels, the target compound may exhibit fungicidal or herbicidal activity. However, its benzyl and dimethyl substituents could shift its spectrum of action compared to benomyl (broad-spectrum fungicide) or asulam (selective herbicide) .

- Metabolic Stability : The thiophene core and methyl groups may reduce susceptibility to hydrolysis or cytochrome P450 degradation, a common issue with simpler carbamates like carbendazim .

Biological Activity

Methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic organic compound notable for its complex structure, which includes a thiophene ring and a carbamate moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the thiophene ring and carbamate group suggests that it may inhibit certain enzymes or receptors involved in metabolic pathways.

- Enzyme Inhibition : The carbamate moiety may inhibit enzymes that hydrolyze carbamates, leading to increased levels of substrates that these enzymes typically process.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that derivatives of thiophene can interfere with microtubule dynamics in cancer cells, leading to apoptosis (programmed cell death) in malignant cells while sparing non-malignant cells .

Antimicrobial Properties

There is emerging evidence suggesting that compounds with thiophene structures possess antimicrobial activities. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the introduction of a benzyl group enhanced the compound's ability to induce cell death in cancerous cells compared to non-cancerous cells .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of thiophene-based compounds. The findings revealed that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Data Table: Comparative Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing methyl (2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene core. Key steps include:

- Amide coupling : Reaction of 4-benzylbenzoyl chloride with a 2-amino-thiophene intermediate under Schotten-Baumann conditions .

- Carbamate formation : Introduction of the methyl carbamate group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol are used to isolate the final product .

Monitoring : Thin-layer chromatography (TLC) and HPLC (retention time ~1.01 minutes under conditions similar to Example 427 in ) ensure reaction progress and purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns and functional groups. For example, the 4,5-dimethylthiophene protons resonate at δ 2.1–2.3 ppm, while the carbamate carbonyl appears at ~155 ppm in C NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for : 447.1385) .

- HPLC : Purity ≥95% is typically required, with retention times cross-referenced against known standards .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC values .

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed?

Solubility issues in polar intermediates (e.g., amide precursors) may arise due to hydrophobic substituents. Strategies include:

- Co-solvent systems : Use DMSO:THF (1:4) or dichloromethane:methanol mixtures to improve dissolution .

- Temperature modulation : Heating to 50–60°C during coupling reactions enhances solubility without side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for poorly soluble intermediates .

Q. How should researchers resolve contradictions in biological activity data across assays?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may stem from:

- Pharmacokinetic factors : Poor bioavailability due to low solubility or rapid metabolism. Validate via pharmacokinetic profiling (plasma half-life, C) .

- Assay variability : Standardize conditions (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

- Metabolite interference : LC-MS/MS analysis of in vivo samples identifies active/inactive metabolites .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

- X-ray crystallography : Determines 3D conformation and hydrogen-bonding interactions with biological targets .

- Molecular dynamics simulations : Predict binding modes to enzymes (e.g., kinase ATP-binding pockets) and guide substituent modifications .

- Isosteric replacement : Replace the benzyl group with bioisosteres (e.g., cyclopropyl or pyridyl) to optimize potency and reduce toxicity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to enhance efficiency .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., carbamate formation) .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield (e.g., from 60% to 85%) .

Methodological Considerations

Q. What analytical methods validate compound stability under storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Long-term stability : Store at –20°C under argon; periodic NMR and mass spectrometry ensure structural integrity .

Q. How are computational tools integrated into the mechanistic study of its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.